Product packaging for 4-Amino-2,6-dinitrophenol(Cat. No.:CAS No. 17973-92-1)

4-Amino-2,6-dinitrophenol

Cat. No.: B106971
CAS No.: 17973-92-1
M. Wt: 199.12 g/mol
InChI Key: TTXPIURLJOPGTE-UHFFFAOYSA-N
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Description

Contextualization within the Dinitrophenol Chemical Class

Dinitrophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with two nitro groups. drugbank.comcdc.gov There are six isomers of dinitrophenol, each with the nitro groups at different positions on the benzene (B151609) ring: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP. cdc.gov These compounds are used in various industrial applications, including the synthesis of dyes and as metabolic stimulants in biochemical research. drugbank.com

4-Amino-2,6-dinitrophenol belongs to this class, with the further addition of an amino group at the 4-position of the phenol ring. ontosight.ai This structural feature significantly influences its chemical behavior, distinguishing it from other dinitrophenols. The presence of both nitro and amino groups on the aromatic ring gives the molecule a unique reactivity profile. ontosight.ai For instance, it is a weak acid, a characteristic typical of phenolic compounds, and exhibits moderate solubility in water but high solubility in organic solvents like ethanol (B145695) and acetone. ontosight.ai

Historical Development of Research on Aminonitrophenols

Research into aminonitrophenols is connected to the broader history of nitroaromatic compounds, which gained prominence in the 19th century with the development of synthetic dyes. mdpi.com Picric acid (2,4,6-trinitrophenol), a related compound, was first synthesized in 1771 by treating indigo (B80030) with nitric acid. uva.nl The study of these compounds intensified as their industrial and chemical properties were explored.

The investigation of aminonitrophenols, such as 2-amino-4,6-dinitrophenol (B181620) (picramic acid), evolved from the study of nitrated phenols. Picramic acid, for example, is produced by neutralizing an alcoholic solution of picric acid with ammonium (B1175870) hydroxide, followed by treatment with hydrogen sulfide. wikipedia.org Research in the early 20th century began to explore the methylation and other reactions of these compounds, leading to a deeper understanding of their chemical behavior. rsc.org More recent research has focused on the synthesis, characterization, and potential applications of various aminonitrophenol isomers, including their use as intermediates in the synthesis of dyes and energetic materials. dntb.gov.ua

Isomeric Distinction: this compound (Isopicramic Acid) vs. 2-Amino-4,6-dinitrophenol (Picramic Acid)

A critical aspect of understanding this compound is to distinguish it from its well-known isomer, 2-Amino-4,6-dinitrophenol, commonly known as picramic acid. dntb.gov.uauni-muenchen.de While both compounds share the same molecular formula (C₆H₅N₃O₅), the different placement of the amino group on the phenol ring leads to significant differences in their physical and chemical properties. wikipedia.orguni-muenchen.de

This compound is also referred to as isopicramic acid or para-picramic acid. dntb.gov.uauni-muenchen.de The "iso" prefix highlights its isomeric relationship with picramic acid. The key structural difference lies in the position of the amino group relative to the hydroxyl group: in isopicramic acid, the amino group is at the para-position (position 4), while in picramic acid, it is at the ortho-position (position 2). wikipedia.orguni-muenchen.de

This seemingly small structural change has a notable impact. For instance, research suggests that the more symmetrical structure of isopicramic acid may lead to different energetic properties compared to picramic acid. dntb.gov.uauni-muenchen.de Studies have also indicated that isopicramic acid has a lower solubility than picramic acid. sciencemadness.org These differences are crucial in the context of their synthesis and potential applications. For example, the synthesis of isopicramic acid often starts from p-aminophenol or its derivatives, whereas picramic acid synthesis typically involves the reduction of picric acid. wikipedia.orgsciencemadness.org

The table below summarizes the key properties of these two isomers.

PropertyThis compound (Isopicramic Acid)2-Amino-4,6-dinitrophenol (Picramic Acid)
Synonyms Isopicramic acid, p-Picramic acidPicramic acid, o-Picramic acid
CAS Number 96-91-3 chembk.com96-91-3 chembk.com
Molecular Formula C₆H₅N₃O₅ uni-muenchen.deC₆H₅N₃O₅ chembk.com
Molar Mass 199.12 g/mol uni-muenchen.de199.12 g/mol chembk.com
Appearance Yellow powder uni-muenchen.deRed crystalline solid wikipedia.orgnoaa.gov
Melting Point Not available169 °C chembk.com
Density 1.78 g/cm³ (calculated) uni-muenchen.de1.6937 g/cm³ (rough estimate) chembk.com
Water Solubility Lower than picramic acid sciencemadness.org<0.1 g/100 mL at 20.5 °C chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O5 B106971 4-Amino-2,6-dinitrophenol CAS No. 17973-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXPIURLJOPGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170855
Record name Phenol, 4-amino-2,6-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17973-92-1
Record name 4-Amino-2,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17973-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-2,6-dinitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017973921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-2,6-dinitro-
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Synthetic Methodologies and Route Optimization for 4 Amino 2,6 Dinitrophenol

De Novo Synthesis Approaches

Two principal routes for the de novo synthesis of 4-amino-2,6-dinitrophenol have been prominently investigated: one starting from p-acetaminophenol and the other from 4-chloro-3,5-dinitroaniline.

Synthesis from p-Acetaminophenol Precursors via Nitration and Deacetylation

A common and cost-effective method for synthesizing this compound begins with the readily available starting material, p-acetaminophenol (acetaminophen). sciencemadness.orgsciencemadness.org This multi-step process involves the nitration of the precursor followed by the removal of the acetyl protecting group.

The initial step is the nitration of p-acetaminophenol to form 2,6-dinitro-4-acetaminophenol. sciencemadness.org This is typically achieved using a nitrating mixture, such as ammonium (B1175870) nitrate (B79036) in concentrated sulfuric acid. sciencemadness.orguni-muenchen.de The hydroxyl group of the p-acetaminophenol directs the nitration to the ortho positions, yielding the desired 2,6-dinitro intermediate. sciencemadness.org The N-acetyl group serves as a protecting group for the amine functionality during this process. sciencemadness.org

Following the nitration, the N-acetyl group is removed through acid-catalyzed hydrolysis to yield this compound. sciencemadness.orgsciencemadness.org This deacetylation is often carried out by heating the 2,6-dinitro-4-acetaminophenol in the presence of an acid like sulfuric acid. sciencemadness.orguni-muenchen.de The resulting this compound can then be precipitated from the solution. sciencemadness.org

Table 1: Synthesis of this compound from p-Acetaminophenol

Step Reagents Intermediate/Product Key Considerations
Nitration p-Acetaminophenol, Ammonium Nitrate, Concentrated Sulfuric Acid 2,6-Dinitro-4-acetaminophenol Temperature control is crucial to prevent over-nitration or degradation.
Deacetylation 2,6-Dinitro-4-acetaminophenol, Sulfuric Acid, Water This compound The reaction is typically heated to drive the hydrolysis to completion.

Synthesis from 4-Chloro-3,5-dinitroaniline

An alternative synthetic route to this compound involves starting with 4-chloro-3,5-dinitroaniline. researchgate.net A one-pot method has been described for this conversion. researchgate.net This approach circumvents the need for a protecting group strategy by starting with a pre-functionalized aniline (B41778) derivative. The specific reagents and conditions for this transformation are a key aspect of this synthetic design.

Mechanistic Investigations of Reaction Pathways in Synthetic Processes

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. In the synthesis from p-acetaminophenol, the nitration step proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of ammonium nitrate and sulfuric acid, acts as the electrophile. The strong activating and ortho-directing effect of the hydroxyl group on the benzene (B151609) ring is the primary determinant for the positions of nitration. sciencemadness.org

The subsequent deacetylation is a classic acid-catalyzed hydrolysis of an amide. The protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, releasing acetic acid and the desired this compound. sciencemadness.orgsciencemadness.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.

For the nitration of p-acetaminophenol, maintaining a low temperature (e.g., 0°C) during the addition of the nitrating agent is critical to control the exothermic reaction and prevent side reactions or degradation of the starting material. uni-muenchen.de The ratio of the nitrating agent to the substrate is also a key parameter to be controlled.

In the deacetylation step, the concentration of the acid and the reaction temperature and time are important variables. sciencemadness.orguni-muenchen.de For instance, heating the reaction mixture at around 100°C for a sufficient duration ensures complete hydrolysis of the acetyl group. uni-muenchen.de However, prolonged heating or excessively harsh acidic conditions could potentially lead to degradation of the product. One report suggests that boiling the nitration product for an hour with 20% sulfuric acid may not be sufficient for complete deacetylation, leading to the crystallization of unreacted 2,6-dinitro-4-acetaminophenol upon cooling. sciencemadness.org It has been suggested that using a larger excess of sulfuric acid might be beneficial. sciencemadness.org

The pH of the solution during the precipitation of this compound after deacetylation is also a critical factor. Careful neutralization to a specific pH is necessary to maximize the recovery of the product. sciencemadness.org

Table 2: Optimization Parameters for the Synthesis from p-Acetaminophenol

Parameter Nitration Step Deacetylation Step
Temperature 0°C uni-muenchen.de ~100°C uni-muenchen.de
Reagent Ratio Controlled addition of nitrating agent Sufficient acid for complete hydrolysis
Reaction Time Dependent on addition rate and stirring Approximately 1 hour or more uni-muenchen.desciencemadness.org
pH Control - Crucial for product precipitation sciencemadness.org

Isolation and Refinement Techniques for Research Applications

Following the synthesis, isolation and purification of this compound are essential to obtain a product of high purity suitable for research purposes.

A common isolation technique involves filtering the precipitated product after the deacetylation step. sciencemadness.orguni-muenchen.de The crude product is then typically washed with cold water to remove residual acid and other water-soluble impurities. uni-muenchen.de

For further purification, recrystallization is a standard method. Dissolving the crude product in a suitable solvent and allowing it to slowly crystallize can significantly improve its purity. uni-muenchen.de The choice of solvent is critical and depends on the solubility characteristics of this compound and its impurities.

Another purification technique involves the formation of a salt. For instance, the intermediate 2,6-dinitro-4-acetaminophenol can be purified by precipitating its ammonium salt from a basic solution and then re-acidifying to obtain the pure compound. sciencemadness.org Similarly, after deacetylation, the this compound can be dissolved in an acidic solution to form a salt and then precipitated by carefully neutralizing the solution. sciencemadness.org

For research applications requiring very high purity, chromatographic techniques such as thin-layer chromatography (TLC) can be used for purification and to assess the purity of the final product. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Amino 2,6 Dinitrophenol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within the 4-Amino-2,6-dinitrophenol molecule. Studies have utilized these methods to characterize the compound, confirming the presence of its key structural features. uni-muenchen.de

The FT-IR and Raman spectra are characterized by absorption bands corresponding to the vibrational modes of the amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups, as well as the vibrations of the aromatic ring.

Key Vibrational Modes for this compound:

-OH Stretching: A broad band is typically observed for the O-H stretching vibration, often in the range of 3200-3600 cm⁻¹. The position and broadness are influenced by intra- and intermolecular hydrogen bonding.

-NH₂ Stretching: The amino group gives rise to two distinct stretching bands: an asymmetric stretch (typically higher wavenumber) and a symmetric stretch (typically lower wavenumber), usually found in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations generally appear above 3000 cm⁻¹.

-NO₂ Stretching: The nitro groups produce strong, characteristic absorption bands. The asymmetric stretching vibration is found in the 1500-1600 cm⁻¹ region, while the symmetric stretch occurs between 1300-1370 cm⁻¹. researchgate.net

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically appear as a series of bands in the 1400-1600 cm⁻¹ range. researchgate.net

In-Plane Bending and Out-of-Plane Bending: Vibrations such as C-H and O-H bending occur at lower frequencies and contribute to the fingerprint region of the spectrum, providing further structural confirmation. doi.org

While detailed band assignments for this compound are not extensively published, deep-ultraviolet resonance Raman (DUVRR) studies on the related compound 4-amino-2,6-dinitrotoluene (B94180) have identified signature bands that can be used to identify photoproducts as they form. pitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by probing the local chemical environments of its hydrogen, carbon, and nitrogen nuclei. Analysis of its derivatives and related compounds provides insight into the expected spectral characteristics. sciencemadness.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region would feature a singlet for the two equivalent protons on the benzene ring (H-3 and H-5). The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons: C1 (bearing the -OH), C2/C6 (bearing the -NO₂ groups), C3/C5, and C4 (bearing the -NH₂ group). For the related compound 4-diazo-2,6-dinitrophenol, ¹³C NMR signals in a DMSO/acetone solvent mixture were observed at 80.9 ppm (C-N₂), 132.6 ppm (C-H), 143.9 ppm (C-NO₂), and 161.8 ppm (C-O). sciencemadness.org

¹⁵N NMR: The nitrogen NMR spectrum is particularly informative for this compound, with expected signals for the amino nitrogen and the nitro group nitrogens. In studies of 4-diazo-2,6-dinitrophenol, the nitro group nitrogens show a triplet at -15.6 ppm, while the diazo group nitrogens appear at -45.0 ppm and -139.3 ppm. sciencemadness.org For 15N-labeled 4-amino-2,6-dinitrotoluene, studies on its photodegradation have been conducted, highlighting the utility of ¹⁵N NMR in tracking chemical transformations. nih.gov

NucleusFunctional GroupExpected Chemical Shift Range (ppm)Notes on Related Compounds
¹HAromatic C-H8.0 - 9.0Aromatic protons in dinitrophenyl compounds are typically deshielded. A singlet is expected due to symmetry.
¹HAmino (-NH₂)Variable (e.g., 4.0 - 6.0)Broad signal, position is highly dependent on solvent and concentration.
¹HHydroxyl (-OH)Variable (e.g., 9.0 - 12.0)Broad signal, position is highly dependent on solvent and hydrogen bonding.
¹³CC-OH155 - 165For 4-diazo-2,6-dinitrophenol, the C-O signal is at 161.8 ppm. sciencemadness.org
¹³CC-NH₂140 - 150The carbon attached to the amino group is significantly influenced by its electron-donating nature.
¹³CC-NO₂140 - 150For 4-diazo-2,6-dinitrophenol, the C-NO₂ signal is at 143.9 ppm. sciencemadness.org
¹³CAromatic C-H120 - 135For 4-diazo-2,6-dinitrophenol, the C-H signal is at 132.6 ppm. sciencemadness.org
¹⁵NNitro (-NO₂)-10 to -20In 4-diazo-2,6-dinitrophenol, the NO₂ signal is at -15.6 ppm. sciencemadness.org
¹⁵NAmino (-NH₂)-320 to -340In 2-aminophenol-¹⁵N, the signal appears at -332.8 ppm. rsc.org

X-Ray Diffraction (XRD) and Single-Crystal Structural Elucidation

Single-crystal X-ray diffraction (XRD) provides definitive proof of the molecular structure and details of the crystal packing. For this compound (iso-picramic acid), XRD analysis has successfully determined its crystallographic parameters.

The compound crystallizes as orange rods in the monoclinic space group P2₁/c. uni-muenchen.de There are four molecules per unit cell (Z=4). The structure reveals a zwitterionic form in the solid state, where the hydroxyl group is deprotonated and the amino group is protonated. This charge separation is stabilized by the crystal lattice. The calculated density at room temperature is 1.78 g·cm⁻³. uni-muenchen.de This technique is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the packing arrangement and influence the material's physical properties, including its density and stability.

Crystallographic ParameterValueReference
Crystal SystemMonoclinic uni-muenchen.de
Space GroupP2₁/c uni-muenchen.de
Molecules per Unit Cell (Z)4 uni-muenchen.de
Calculated Density (RT)1.78 g·cm⁻³ uni-muenchen.de
AppearanceOrange rods uni-muenchen.de

Thermal Analysis Techniques: Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)

Thermal analysis techniques are vital for assessing the stability, decomposition behavior, and potential hazards of energetic materials like this compound.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): Studies have employed DTA and TGA to investigate the thermal properties of iso-picramic acid. uni-muenchen.de TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, while DTA detects temperature differences between the sample and a reference, revealing exothermic or endothermic events like melting or decomposition. doi.orgresearchgate.net For many dinitrophenol derivatives, decomposition occurs at or shortly after melting. The isomer 2-amino-4,6-dinitrophenol (B181620) has a decomposition onset temperature of approximately 169°C. smolecule.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, providing quantitative data on transition enthalpies. For the derivative 4-diazo-2,6-dinitrophenol, DSC analysis shows a decomposition temperature of 168°C. sciencemadness.org DSC is frequently used to determine the onset temperature of decomposition for energetic materials at various heating rates, which allows for the calculation of kinetic parameters like activation energy. researchgate.net

TechniqueObservationSignificance
TGAMass loss upon heatingIndicates the temperature range of decomposition.
DTA/DSCExothermic peaksShows energy release during decomposition. For the related 4-diazo-2,6-dinitrophenol, Tdec = 168°C. sciencemadness.org
DTA/DSCEndothermic peaksIndicates phase transitions such as melting prior to decomposition.
ARCAdiabatic self-heating rateUsed to model thermal runaway scenarios and assess explosive hazards.

UV-Visible Spectroscopy for Electronic Transitions and Proton Transfer Investigations

The primary electronic transitions are of the π → π* and n → π* type.

π → π transitions:* These involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. They are typically high-energy, high-intensity absorptions. asm.org

n → π transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen of the amino group) to antibonding π* orbitals of the aromatic ring. asm.org

The position of the absorption maxima is sensitive to the solvent polarity and pH. In acidic or basic solutions, proton transfer can occur, involving the phenolic hydroxyl group and the amino group. chemicalbook.com The phenoxide anion, formed upon deprotonation of the hydroxyl group, is stabilized by the electron-withdrawing nitro groups, leading to a bathochromic (red) shift in the absorption spectrum. Conversely, protonation of the amino group can cause a hypsochromic (blue) shift. The UV-Vis spectrum of 4-nitrophenol (B140041), for example, shows a significant shift from around 317 nm to 400 nm upon deprotonation to the 4-nitrophenolate (B89219) ion. researchgate.net This sensitivity makes UV-Vis spectroscopy a valuable tool for studying the acid-base equilibria and proton transfer dynamics of this compound in solution. chemicalbook.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 4 Amino 2,6 Dinitrophenol

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the molecular and electronic characteristics of 4-amino-2,6-dinitrophenol. These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity. researchgate.netjeires.com

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and intramolecular charge transfer (ICT) within the molecule. sci-hub.senih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests easier electronic excitation and potentially higher reactivity. tandfonline.com In this compound, the amino group acts as an electron donor and the nitro groups as electron acceptors, facilitating ICT upon excitation. nih.govrsc.org This charge transfer is a crucial aspect of its energetic nature. rsc.orggrafiati.com

FMO Parameters of this compound and Related Compounds
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound-5.43 to -6.01-3.23 to -3.86~2.17

Mulliken Atomic Charge Distribution and Chemical Reactivity Descriptors

Mulliken population analysis is employed to determine the partial atomic charges on each atom within the this compound molecule. This analysis reveals the distribution of electron density and helps identify reactive sites. frontiersin.orgresearchgate.net The nitrogen atoms of the nitro groups typically exhibit a positive charge, making them susceptible to nucleophilic attack, while the oxygen atoms carry a negative charge. researchgate.net The amino group, being electron-donating, influences the charge distribution on the aromatic ring. tandfonline.com

Mulliken Atomic Charges of Selected Atoms in a Substituted Thiophene Derivative
AtomCharge (a.u.)
N1 (thienopyrimidine)0.113 to 0.612
C4 (thienopyrimidine)0.100 to 0.406

Wiberg Bond Index Analysis for Trigger Bonds

Wiberg Bond Index (WBI) analysis is a computational method used to estimate the strength of chemical bonds within a molecule. nih.govscience.gov In the context of energetic materials, it is instrumental in identifying the "trigger bonds," which are the weakest bonds that are most likely to break first during decomposition, initiating the explosive event. nih.govodu.edu For nitroaromatic compounds like this compound, the C-NO2 bonds are often identified as the trigger linkages. nih.govresearchgate.net The relative weakening of these bonds, as indicated by a lower WBI, can correlate with the material's sensitivity to stimuli like impact. nih.gov

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are utilized to model the behavior of this compound in the condensed phase, providing insights into its bulk properties such as density, thermal stability, and interactions between molecules in a crystal lattice. chemmethod.commdpi.com These simulations can predict how the material will behave under different conditions, which is crucial for understanding its performance and safety as an energetic material. researchgate.net By simulating the system at various temperatures and pressures, researchers can study the initial steps of thermal decomposition in the solid state. acs.org

Crystal Structure Prediction and Polymorphism Analysis

Predicting the crystal structure of a molecule is a significant computational challenge, especially for flexible molecules. researchgate.net For energetic materials, the crystal packing can have a profound impact on properties like density and sensitivity. Computational methods for crystal structure prediction (CSP) aim to identify the most stable arrangements of molecules in a crystal lattice. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for energetic materials as different polymorphs can exhibit vastly different properties. psu.edunih.gov While there are numerous studies on the crystal structures of aminophenols, the specific polymorphic behavior of this compound is an area of ongoing investigation. nih.gov

Calculation of Energetic Properties using Computational Codes (e.g., EXPLO5, Kamlet Formula, Atomization Method)

Several computational methods are employed to predict the energetic properties of this compound. The EXPLO5 computer code is a widely used tool for calculating detonation parameters such as detonation velocity and pressure based on the compound's chemical composition and density. researchgate.netepa.govsciencemadness.orguni-muenchen.de The Kamlet-Jacobs equations offer another empirical method to estimate these properties. researchgate.net Additionally, the heat of formation, a fundamental thermochemical property, can be calculated using quantum chemical methods like the atomization method, which involves summing the energies of the individual atoms and subtracting the total energy of the molecule. researchgate.netepa.gov

Calculated Energetic Properties of 4-diazo-2,6-dinitrophenol (a related compound)
PropertyValueMethod
Detonation Velocity (D)9062 m/sEXPLO5
Detonation Pressure (P)36.4 GPaEXPLO5

Explicit and Implicit Solvent Effects in Computational Models

In the computational and theoretical modeling of this compound, accounting for the influence of the solvent is critical for achieving accurate predictions of its properties and reactivity. The surrounding solvent can significantly alter the electronic structure, geometry, and stability of the molecule. Computational chemistry employs two primary strategies to model these solvent effects: explicit and implicit solvent models. ucsb.eduresearchgate.net The choice between these models depends on the desired balance between computational accuracy and efficiency. researchgate.net

Implicit Solvent Models (Continuum Models):

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. ucsb.edu This approach is computationally less expensive than explicit models, making it a practical choice for many studies. researchgate.netnih.gov Common implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). cas.czchemrxiv.org

These models create a cavity in the dielectric continuum to accommodate the solute molecule. The solute polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute's charge distribution. This interaction is then incorporated into the quantum mechanical calculations of the solute's properties.

A study on the closely related compound, 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), utilized the conductor polarized continuum model (CPCM) to investigate solvent effects on its tautomeric equilibrium. dntb.gov.ua The calculations were performed in various solvents to understand how solvent polarity influences the relative stability of the tautomers. dntb.gov.ua Such an approach is valuable for understanding how the properties of this compound might change in different chemical environments.

Explicit Solvent Models:

Explicit solvent models take a more direct approach by including a finite number of individual solvent molecules surrounding the solute. ucsb.edu This method allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding the behavior of molecules like this compound with its amino and nitro functional groups. researchgate.net

While providing a more detailed and physically realistic picture, explicit solvent models are computationally very demanding due to the significant increase in the number of atoms in the system. researchgate.net Molecular dynamics (MD) simulations are often employed to sample various configurations of the solvent molecules around the solute to obtain statistically meaningful results. cas.cz

A Density Functional Theory (DFT) study on 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl (TA) demonstrated the application of an explicit solvent model by constructing a hydration shell of water molecules around the solute. nih.govresearchgate.net The study found that a stepwise addition of water molecules led to changes in the geometrical parameters and a redistribution of partial electric charges in the TA molecule. nih.govresearchgate.net It was determined that an aqueous cluster of 45 water molecules was sufficient to model a complete hydration shell, although many structural and electronic characteristics converged with as few as 10 water molecules. nih.govresearchgate.net This highlights that even a limited number of explicit solvent molecules can capture the most significant short-range solvent effects.

Comparative Insights and Hybrid Models:

The choice between implicit and explicit models involves a trade-off. Implicit models are efficient and can provide good qualitative results for how a solvent's polarity affects a molecule. cas.cznih.gov However, they may not accurately capture specific short-range interactions like hydrogen bonds. cas.cz Explicit models excel at describing these specific interactions but at a much higher computational cost. researchgate.net

Research comparing both models has shown that while implicit models can reasonably reproduce main spectral features, explicit models often yield more faithful results, especially for properties sensitive to local interactions. cas.cznih.gov To balance accuracy and computational cost, hybrid models have been developed. These models typically treat the first solvation shell with explicit solvent molecules while representing the bulk solvent as a continuum. cas.cz

For a molecule like this compound, where hydrogen bonding with protic solvents is expected to be significant, a hybrid approach or a carefully constructed explicit solvent model would likely provide the most accurate theoretical predictions.

Table of Calculated Solvent Effects on Tautomeric Equilibrium of a Related Compound

The following table presents data from a computational study on 2-diazo-4,6-dinitrophenol, a structurally similar compound, illustrating the influence of different solvents on the relative Gibbs free energy (ΔG) of its tautomers as calculated using an implicit solvent model. This data demonstrates the sensitivity of molecular stability to the solvent environment.

SolventDielectric Constant (ε)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Gas Phase1.000.00
n-Hexane1.88-1.55
Benzene (B151609)2.27-2.11
Diethyl Ether4.24-3.12
Chloroform4.71-3.27
Dichloromethane8.93-4.01
Acetone20.49-4.68
Ethanol (B145695)24.85-4.81
Methanol32.61-4.99
Acetonitrile (B52724)35.69-5.05
DMSO46.83-5.23
Water78.36-5.44
Data derived from a study on 2-diazo-4,6-dinitrophenol. dntb.gov.ua

Reactivity and Derivatization Chemistry of 4 Amino 2,6 Dinitrophenol

Diazotization Reactions to Form Energetic Derivatives (e.g., 4-Diazo-2,6-dinitrophenol, p-DDNP)

A key reaction of 4-amino-2,6-dinitrophenol is its diazotization to form 4-diazo-2,6-dinitrophenol (p-DDNP), an energetic material. sciencemadness.orgresearchgate.net This transformation is typically achieved by treating this compound with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric or sulfuric acid, to generate nitrous acid in situ. sciencemadness.orgsciencemadness.org The resulting p-DDNP is noted for its potential as a primary explosive, with energetic properties that have been compared to its more commonly known isomer, 2-diazo-4,6-dinitrophenol (B1260509) (o-DDNP). sciencemadness.orgresearchgate.net The synthesis can also be carried out using nitric acid. sciencemadness.orgsciencemadness.org

Reaction Mechanisms and Unstable Intermediates (e.g., Aryl Nitrosamine)

The diazotization of this compound proceeds through a well-established mechanism involving several key steps. The reaction is initiated by the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. byjus.com This electrophilic species then reacts with the primary aromatic amine (this compound). byjus.comnumberanalytics.com

Comparative Studies of Thermal Stability and Sensitivity with Isomeric Diazophenols (e.g., o-DDNP)

Comparative studies between p-DDNP and its isomer, o-DDNP, have been a subject of interest in the field of energetic materials. sciencemadness.orgresearchgate.net Research suggests that the symmetrical structure of p-DDNP may contribute to enhanced energetic properties compared to o-DDNP. researchgate.netuni-muenchen.de

While o-DDNP has been more extensively studied and is known for its initiating power, some studies indicate that p-DDNP may possess more favorable energetic characteristics. sciencemadness.org Thermal stability is a critical parameter for energetic materials, and it has been noted that p-DDNP appears to be more thermally stable than o-DDNP. sciencemadness.org The decomposition temperature of o-DDNP is reported to be around 157-161°C, while some analyses suggest a higher thermal stability for p-DDNP. researchgate.netrsc.orgnih.gov

The sensitivity of these isomers to impact and friction is another crucial aspect. While detailed comparative data is not extensively published for p-DDNP, it is generally understood that diazophenols are sensitive primary explosives. sciencemadness.orgsciencemadness.org

Table 1: Comparative Properties of p-DDNP and o-DDNP

Propertyp-DDNP (4-Diazo-2,6-dinitrophenol)o-DDNP (2-Diazo-4,6-dinitrophenol)
Symmetry Higher molecular symmetry. researchgate.netuni-muenchen.deLower molecular symmetry.
Thermal Stability Appears to be more thermally stable. sciencemadness.orgDecomposition onset around 157-161°C. researchgate.netrsc.orgnih.gov
Energetic Properties Suggested to have more favorable energetic properties. sciencemadness.orgWell-characterized initiating power. sciencemadness.org

Note: The data for p-DDNP is less extensively documented in publicly available literature compared to o-DDNP.

Synthesis of Heterocyclic Derivatives (e.g., 2,6-dinitro-4-(5H-tetrazol-1-yl)phenol)

This compound serves as a starting material for the synthesis of energetic heterocyclic derivatives. One notable example is the synthesis of 2,6-dinitro-4-(5H-tetrazol-1-yl)phenol. uni-muenchen.de This compound is synthesized from this compound (isopicramic acid) by reacting it with triethyl orthoformate and sodium azide (B81097) in the presence of acetic acid. uni-muenchen.de This reaction introduces a tetrazole ring, a functional group known to enhance the energetic properties of a molecule. The resulting compound has been characterized and studied for its energetic potential. researchgate.netuni-muenchen.de

Reactions with Nucleophilic Reagents

The electron-deficient aromatic ring of this compound, due to the presence of two nitro groups, makes it susceptible to nucleophilic attack, although the amino group is an activating group. The reactivity towards nucleophiles is a general characteristic of dinitrophenols. masterorganicchemistry.com For instance, the displacement of a nitro group by a nucleophile is a known reaction pathway for related compounds. While specific studies on a wide range of nucleophilic reactions with this compound are not extensively detailed in the provided context, the general principles of nucleophilic aromatic substitution on nitro-activated rings apply. masterorganicchemistry.com The amino group in 4-amino-3,5-dinitropyrazole, a related compound, can act as a nucleophile in substitution reactions. osti.gov

Formation of Ionic Salts and Complexes

The phenolic hydroxyl group and the amino group in this compound impart an amphoteric character to the molecule. sciencemadness.org This allows it to form ionic salts with both acids and bases. At low pH, it can form soluble salts with strong mineral acids like hydrochloric acid and sulfuric acid. sciencemadness.org The formation of these salts, such as isopicramic sulfate (B86663), is a key step in some synthetic procedures, for example, in the deacetylation of its acetylated precursor. sciencemadness.orgsciencemadness.org The ability to form various ionic salts has been explored to create a range of energetic materials with differing properties. uni-muenchen.de

Advanced Analytical Methodologies for 4 Amino 2,6 Dinitrophenol

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For 4-Amino-2,6-dinitrophenol, liquid chromatography techniques are particularly well-suited, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Reverse Phase Conditions

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of compounds. In the context of this compound analysis, reverse-phase (RP) HPLC is a commonly employed method. sielc.comsielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for 2-Amino-4,6-dinitrophenol (B181620) involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often substituted with a volatile acid such as formic acid. sielc.comsielc.com The use of columns with smaller particle sizes, for instance, 3 µm, can facilitate faster analysis times, a technique known as Ultra-Performance Liquid Chromatography (UPLC). sielc.comsielc.com This method is not only scalable for preparative separations to isolate impurities but is also suitable for pharmacokinetic studies. sielc.comsielc.com

The separation of various nitrophenols and their derivatives, including aminodinitrotoluenes, has been successfully achieved using different stationary phases. For instance, a diol functionalized column has demonstrated effective separation of 2,4,6-trinitrotoluene (B92697) (TNT) and its byproducts, such as 2-aminodinitrotoluene (2-ADNT) and 4-aminodinitrotoluene (4-ADNT), with analysis times under 13 minutes. plos.org This method offers improved resolution and reduced solvent consumption compared to standard EPA methods. plos.org

Parameter Value
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS)
Column Type Newcrom R1 or similar C18 columns sielc.comsielc.com
Applications Impurity isolation, Pharmacokinetics sielc.comsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

For highly sensitive and specific detection, HPLC is often coupled with mass spectrometry (MS). LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, enabling the definitive identification and quantification of analytes.

An LC-MS method has been developed for the determination of picric acid (2,4,6-trinitrophenol) and its transformation products, including this compound (iso-picramic acid). nih.gov This method can utilize ion-pairing chromatography with a volatile ion-pairing reagent to make it compatible with MS detection. nih.gov When comparing atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), ESI-MS generally provides higher sensitivity for these analytes. nih.gov For instance, with LC-ESI-MS in single ion monitoring (SIM) mode, a detection limit of 4 ng was achieved for this compound. nih.gov

Furthermore, LC-tandem mass spectrometry (LC-MS-MS) has been instrumental in the analysis of 2,4-dinitrophenol (B41442) (DNP) and its metabolites in biological samples. oup.comoup.com This technique has allowed for the determination of 2-amino-4-nitrophenol (B125904) and the tentative identification of conjugated metabolites. oup.comoup.com

Electrochemical Sensing Approaches and Differential Pulse Voltammetry

Electrochemical methods offer a rapid and sensitive alternative for the detection of electroactive compounds like this compound. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Differential Pulse Voltammetry (DPV) is a particularly sensitive electrochemical technique. It involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. By measuring the current just before and at the end of each pulse and plotting the difference against the base voltage, a peak-shaped response is obtained, with the peak height being proportional to the analyte concentration. This method has been successfully applied for the detection of various analytes, including etidronic acid, using modified electrodes. nih.gov

The development of novel electrode materials is crucial for enhancing the sensitivity and selectivity of electrochemical sensors. For example, a laser-induced carbon electrode functionalized with a multi-walled carbon nanotube-polyaniline composite has been shown to be a robust and cost-effective sensor for 4-aminophenol, achieving a low detection limit of 0.006 μM. nih.gov Similarly, nanomagnetic core-shell materials linked to carbon nanotubes have been used to modify glassy carbon electrodes for the electrochemical sensing of 2-methyl-4,6-dinitrophenol. sigmaaldrich.com

Spectrophotometric Detection Techniques for Nitrophenols

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance at a specific wavelength. While the direct spectrophotometric determination of nitrophenol isomers in a mixture can be challenging due to overlapping absorption spectra, various chemometric approaches can be employed to resolve this issue. iau.irresearchgate.net

One such method is the use of the first derivative of the density ratio spectra, which allows for the simultaneous determination of nitrophenol isomers without prior separation. iau.irresearchgate.net This technique has been successfully applied to the analysis of m-nitrophenol, o-nitrophenol, and p-nitrophenol in water samples, with linear dynamic ranges typically between 1.0 to 25.0 μg/mL. iau.irresearchgate.net Another approach involves the use of orthogonal signal correction and partial least squares modeling to handle the spectral interferences and enable simultaneous determination. nih.govbohrium.com

Parameter m-nitrophenol o-nitrophenol p-nitrophenol
Linear Dynamic Range (μg/mL) 1.0 - 25.0 iau.irresearchgate.net1.0 - 25.0 iau.irresearchgate.net1.0 - 15.0 iau.irresearchgate.net

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique. For compounds like this compound, which contains an amino group, derivatization can significantly improve its detectability in both spectrophotometric and chromatographic analyses.

Dinitrophenyl (DNP) Derivatization of Amino Groups for Spectrophotometric and Chromatographic Analysis

The reaction of primary and secondary amino groups with a dinitrophenylating agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, or the chiral Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), is a well-established derivatization strategy. uzh.chspringernature.com This pre-column derivatization introduces a chromophore into the analyte molecule, making it readily detectable by UV-Vis spectrophotometry or HPLC with UV detection. springernature.com

Environmental Fate and Degradation Studies of 4 Amino 2,6 Dinitrophenol

Biodegradation Pathways and Kinetics: Aerobic and Anaerobic Transformations

The biodegradation of nitroaromatic compounds is a key process influencing their environmental persistence. The transformation of 4-Amino-2,6-dinitrophenol is dependent on the presence or absence of oxygen, leading to distinct aerobic and anaerobic pathways.

Under aerobic conditions, the biodegradation of this compound has been observed as a cometabolic process. For example, the bacterium Rhodococcus erythropolis strain HL 24-1 has been shown to cometabolically transform 2-amino-4,6-dinitrophenol (B181620) into 2-amino-6-nitrophenol (B1276892), which involves the release of a nitrite (B80452) ion. researchgate.net

Anaerobic degradation pathways for dinitrophenols typically proceed via the reduction of the nitro groups to amino groups. nih.gov While specific studies on the anaerobic degradation kinetics of this compound are limited, the general mechanism for related compounds involves the initial reduction of nitro groups. For many nitroaromatic compounds, this reduction increases their susceptibility to further aerobic degradation. oup.com In methanogenic conditions, for instance, dinitrophenols can be transformed into aminophenols. researchgate.net Sulfate-reducing bacteria have also demonstrated the ability to metabolize dinitrophenols by using them as a nitrogen source, ultimately converting them to phenol (B47542). iaea.org

The microbial transformation of this compound and related compounds is facilitated by specific enzymes, primarily nitroreductases. These enzymes catalyze the reduction of nitro groups, a critical first step in the degradation pathway.

Nitroreductases are flavin-containing enzymes that utilize electron donors like NADH or NADPH to reduce nitroaromatic compounds to their corresponding hydroxylamine (B1172632) or amino derivatives. researchgate.net A variety of microorganisms have been identified that possess the enzymatic machinery to degrade dinitrophenols. The bacterium Rhodococcus erythropolis HL 24-1, isolated from soil and river water, can mineralize 2,4-dinitrophenol (B41442) (2,4-DNP) through the release of nitrite ions. hibiscuspublisher.com Similarly, Rhodobacter capsulatus contains nitroreductases (NprA and NprB) capable of reducing 2,4-DNP to 2-amino-4-nitrophenol (B125904). asm.org The NprA nitroreductase from this bacterium shows activity with a wide range of nitroaromatic compounds, including 2,6-dinitrophenol, preferentially reducing the ortho nitro group. nih.gov

Table 1: Microbial Systems Involved in the Transformation of Dinitrophenols

MicroorganismCompound TransformedKey Enzyme SystemObserved TransformationReference
Rhodococcus erythropolis HL 24-12-Amino-4,6-dinitrophenolNot specified, cometabolicConversion to 2-amino-6-nitrophenol with nitrite release. researchgate.net
Rhodobacter capsulatus2,4-Dinitrophenol, 2,6-DinitrophenolNitroreductases (NprA, NprB)Stoichiometric conversion of 2,4-DNP to 2-amino-4-nitrophenol. NprA reduces the ortho nitro group. asm.orgnih.gov
Desulfovibrio sp.2,4-DinitrophenolNot specified, anaerobicReduction of nitro groups to amines, followed by reductive deamination to form phenol. nih.gov
Burkholderia sp. KU-462,4-DinitrophenolNot specifiedMetabolized via 4-nitrophenol (B140041) to 1,4-benzoquinone. oup.com

Identifying the intermediate and final products of biodegradation is essential for understanding the complete degradation pathway and assessing the potential toxicity of metabolites.

For this compound, the primary identified aerobic biodegradation product by Rhodococcus erythropolis is 2-amino-6-nitrophenol . researchgate.net This transformation occurs with the specific removal of the nitro group at the 4-position and the release of a nitrite ion, while no ammonia (B1221849) was detected in the culture fluid. researchgate.net

The degradation of related dinitrophenols and trinitrophenols can also lead to the formation of various aminophenolic intermediates. For example, the biotransformation of picric acid (2,4,6-trinitrophenol) in marine sediments yields several breakdown products, including 2,4-dinitrophenol and various amino dinitrophenols. usgs.gov The aerobic degradation of 2,4-DNP by a bacterial consortium can commence with its reduction to 2-amino-4-nitrophenol. hibiscuspublisher.com

Table 2: Identified Biodegradation Products of this compound

Parent CompoundTransformation ConditionIdentified Product/IntermediateByproductReference
This compound (Picramic Acid)Aerobic, Cometabolic (with R. erythropolis)2-Amino-6-nitrophenolNitrite (NO₂⁻) researchgate.net

Photolytic Degradation Processes under Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This can be a significant abiotic degradation pathway for contaminants in surface waters.

Studies on the direct photolysis of this compound are not extensively documented. However, research on structurally similar compounds provides insight into potential pathways. The direct photolysis of 2,4-DNP in water is generally considered too slow to be a major environmental fate process. nih.govcdc.gov However, photoreduction of 2,4-DNP to 2-amino-4-nitrophenol can occur in the presence of reducing agents and sensitizers like chlorophyll, which may be present in natural waters. cdc.gov In contrast, some related compounds show different behaviors; for instance, no significant photolysis of picric acid was observed in seawater over 47 days, whereas 2,6-dinitrotoluene (B127279) (2,6-DNT) was rapidly photo-transformed, with 89% degradation in 24 hours. usgs.gov Forced degradation studies on picramic acid have shown it is susceptible to photolytic decomposition. researchgate.net

Sorption and Leaching Behavior in Soil and Water Matrices

The mobility of this compound in the environment is largely governed by its sorption (adhesion) to soil and sediment particles and its potential to leach into groundwater.

Specific sorption data for this compound is limited, but studies on other dinitrophenols and nitroaromatic explosives provide valuable information on the expected behavior. The sorption of these compounds is significantly influenced by soil properties. For the herbicide DNOC (2-methyl-4,6-dinitrophenol), sorption in a sandy aquifer was found to be significant and spatially variable, primarily due to binding with clay minerals and variations in soil pH, with stronger sorption at lower pH. nih.gov Similarly, research on 2,4-dinitroanisole (B92663) (DNAN) showed that it was strongly adsorbed by soils, and the adsorption coefficients were positively correlated with the organic carbon content and cation exchange capacity of the soil. nih.gov This indicates that both organic matter and clay minerals are key factors in the retention of these compounds, which in turn reduces their leaching potential. nih.gov Given these findings, it is expected that the sorption of this compound would also be highly dependent on these soil characteristics.

Table 3: Factors Influencing Sorption of Related Nitroaromatic Compounds in Soil

Soil PropertyInfluence on SorptionRelated Compound StudiedReference
Organic Carbon ContentPositive correlation; higher content leads to stronger sorption.2,4-Dinitroanisole (DNAN) nih.gov
Clay Mineral ContentPositive correlation; specific binding to clay minerals increases sorption.2-Methyl-4,6-dinitrophenol (DNOC) nih.gov
pHInverse correlation; lower pH leads to stronger sorption.2-Methyl-4,6-dinitrophenol (DNOC) nih.gov
Cation Exchange Capacity (CEC)Positive correlation; higher CEC is associated with stronger sorption.2,4-Dinitroanisole (DNAN) nih.gov

Environmental Monitoring and Detection Strategies

Effective monitoring and detection are essential for assessing the extent of contamination by this compound and its degradation products in environmental matrices like soil, sediment, and water. Due to the trace levels at which these compounds often occur, highly sensitive and specific analytical methods are required.

The current state-of-the-art analytical tool for the quantitative and qualitative detection of explosives and their metabolites is liquid chromatography combined with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique offers the necessary selectivity and sensitivity to detect compounds like dinitrophenols at nano- to femtogram levels, even in complex environmental samples. researchgate.net Methods using hollow fiber liquid phase microextraction prior to ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) have been developed for determining various dinitrophenols in biological samples like urine and saliva, achieving detection limits in the sub-microgram per liter (µg/L) range. us.es Such methodologies can be adapted for environmental samples to monitor for this compound contamination.

Toxicological Research: Mechanistic Insights and Metabolic Fate of Aminonitrophenols

Metabolic Pathways of Aminonitrophenols in Biological Systems

The metabolic fate of aminonitrophenols, including 4-amino-2,6-dinitrophenol (also known as picramic acid), is primarily characterized by the reduction of their nitro groups. This compound can be formed in biological systems through the metabolism of other nitroaromatic compounds. For instance, this compound is a known metabolite of picric acid (2,4,6-trinitrophenol). nih.govtandfonline.com Studies in Fischer 344 rats have shown that the metabolism of picric acid is limited to the reduction of its nitro groups to amines, yielding picramic acid, among other metabolites. nih.gov Similarly, a strain of P. aeruginosa has been shown to reduce picric acid to picramic acid under anaerobic conditions. nih.gov

The metabolism of 2,4-dinitrophenol (B41442) (2,4-DNP), a related compound, also provides insight into the general pathways for dinitrophenols. In both humans and animals, 2,4-DNP undergoes sequential nitro group reduction, primarily by gut microflora, to form metabolites such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol (B85986). cdc.govwikipedia.org These metabolites can then be further conjugated with glucuronic acid or sulfate (B86663) before being excreted. cdc.gov

Identification and Characterization of Key Metabolites (e.g., 4-amino-2-nitrophenol)

The biotransformation of this compound results in several key metabolites. In studies with rainbow trout, injected ¹⁴C-labeled picramic acid was metabolized into glucuronide conjugates and other unidentified compounds. tandfonline.comtandfonline.comnih.gov

Research on the metabolism of the precursor, picric acid, in rats identified several urinary metabolites, providing a clearer picture of the subsequent metabolic steps. These include:

Picramic acid (this compound) : 18.5% of the metabolites. nih.gov

N-acetylisopicramic acid : 14.8% of the metabolites. nih.gov

N-acetylpicramic acid : 4.7% of the metabolites. nih.gov A significant portion, approximately 60%, of the parent picric acid was excreted unchanged. nih.gov

The metabolism of the related compound 2,4-dinitrophenol in mice leads to the rapid formation of 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, which are detectable in plasma shortly after administration. iarc.fr These aminonitrophenols are considered the major metabolites of 2,4-DNP. wikipedia.org

Molecular Mechanisms of Biological Activity (Focus on Aminonitrophenols)

The primary molecular mechanism of biological activity for dinitrophenols, including this compound, involves their function as uncouplers of oxidative phosphorylation. nih.gov This process occurs within the mitochondria, the cell's primary site of energy production.

Genotoxicity and Mutagenicity Studies of Related Aminonitrophenols in Vitro and In Vivo

The genotoxic and mutagenic potential of this compound and its sodium salt, sodium picramate, has been evaluated in several studies. The results, along with data from related aminonitrophenols, provide a complex picture of their potential to induce genetic damage.

Sodium picramate has shown mutagenic activity in bacterial reverse mutation assays (Ames test). cosmeticsinfo.orgeuropa.eu However, it was found to be non-mutagenic in in vitro mouse lymphoma assays. cosmeticsinfo.org In vivo, sodium picramate did not induce unscheduled DNA synthesis (UDS) in the liver cells of rats, indicating a lack of DNA damage in that specific test system. europa.euindustrialchemicals.gov.au

For other related compounds, the data is also mixed. 2-amino-4-nitrophenol has demonstrated mutagenic activity in bacteria and cultured mammalian cells. iarc.fr However, exposure to 4-amino-2-nitrophenol did not show effects on body weight in rats or mice in a 6-week study. nih.gov The Scientific Committee on Consumer Safety (SCCS) noted that for picramic acid, while it clearly has mutagenic potential, negative results were reported in an assay for sister chromatid exchange (SCE) induction in bone marrow. europa.eu

Genotoxicity and Mutagenicity Findings for Aminonitrophenols
CompoundTest SystemResultReference
Sodium PicramateBacterial Reverse Mutation Assay (Ames test)Mutagenic cosmeticsinfo.org
Sodium PicramateIn Vitro Mouse Lymphoma AssayNon-mutagenic cosmeticsinfo.org
Sodium PicramateIn Vivo Unscheduled DNA Synthesis (UDS) in ratsNegative industrialchemicals.gov.au
Picramic AcidIn Vivo Sister Chromatid Exchange (SCE) in bone marrowNegative europa.eu
2-Amino-4-nitrophenolBacterial and Cultured Mammalian CellsMutagenic iarc.fr

In Vitro and In Vivo Toxicokinetics and Bioavailability Studies

Toxicokinetic studies on this compound (picramic acid) and its sodium salt have focused on their absorption, distribution, metabolism, and excretion (ADME) profiles, particularly in the context of their use in hair dye formulations.

In vitro studies using pig skin demonstrated that the dermal absorption of sodium picramate from a typical hair dye formulation is low. industrialchemicals.gov.au An in vivo study in rats also showed poor absorption (less than 5%) when picramic acid was applied in a hair dye formulation. industrialchemicals.gov.au

In aquatic species, the bioconcentration and elimination of picramic acid have been studied in rainbow trout. The bioconcentration factor (BCF) in muscle tissue was found to be less than 1, indicating low accumulation in that compartment. tandfonline.comtandfonline.comnih.gov However, the BCF in the skin was higher, at a value of 9. tandfonline.comtandfonline.comnih.gov The elimination half-life for picramic acid in rainbow trout was determined to be between 9.0 and 9.5 days. tandfonline.comtandfonline.comnih.gov

The toxicokinetics of related aminonitrophenols have also been investigated. For example, 2-amino-4-nitrophenol had an elimination half-time from the plasma of 46 hours in ICR mice, while the isomer 4-amino-2-nitrophenol had a shorter half-time of 26 hours. iarc.fr

Toxicokinetic Parameters for Picramic Acid and Related Compounds
CompoundSpeciesParameterValueReference
Picramic AcidRatIn Vivo Dermal Absorption (from hair dye)< 5% industrialchemicals.gov.au
Sodium PicramatePigIn Vitro Dermal Absorption (from hair dye)Low industrialchemicals.gov.au
Picramic AcidRainbow TroutBioconcentration Factor (Muscle)< 1 tandfonline.comnih.gov
Picramic AcidRainbow TroutBioconcentration Factor (Skin)9 tandfonline.comnih.gov
Picramic AcidRainbow TroutElimination Half-Life9.0 - 9.5 days tandfonline.comnih.gov
2-Amino-4-nitrophenolMousePlasma Elimination Half-Time46 hours iarc.fr
4-Amino-2-nitrophenolMousePlasma Elimination Half-Time26 hours iarc.fr

Advanced Applications of 4 Amino 2,6 Dinitrophenol in Materials Science and Chemical Biology

Energetic Materials Research: Role as Initiators and Precursors for Propellant Components

4-Amino-2,6-dinitrophenol, also referred to as isopicramic acid, serves as a crucial precursor in the synthesis of diazo compounds, a class of energetic materials. sciencemadness.org Its diazotization leads to the formation of 4-diazo-2,6-dinitrophenol (p-DDNP), a primary explosive with potential as a "green" alternative to traditional lead-based initiators. sciencemadness.orgsciencemadness.org The synthesis is a multi-step process that often starts from readily available materials like p-aminophenol. sciencemadness.org

Recent research has focused on comparing the energetic properties of p-DDNP with its more commonly known isomer, 2-diazo-4,6-dinitrophenol (B1260509) (o-DDNP). Studies suggest that p-DDNP may possess more favorable energetic characteristics as an initiator. sciencemadness.org The thermal stability and sensitivity to impact and friction of these diazophenol derivatives are critical parameters in evaluating their suitability for practical applications in propellant and explosive compositions. researchgate.netresearchgate.net

Structure-Sensitivity Relationships in Dinitrophenol and Diazophenol Derivatives

The relationship between the molecular structure of dinitrophenol and diazophenol derivatives and their sensitivity to stimuli like impact and friction is a key area of investigation in energetic materials research. The arrangement of functional groups on the aromatic ring significantly influences the stability and energetic performance of these compounds.

Researchers utilize computational methods, such as density functional theory (DFT), to model and predict the properties of these energetic materials. researchgate.net These theoretical studies, combined with experimental data, help in understanding the complex interplay between molecular structure and sensitivity, guiding the design of new energetic materials with tailored properties. researchgate.netnih.gov

Table 1: Comparison of Energetic Properties of DDNP Isomers

CompoundIsomerImpact Sensitivity (J)Friction Sensitivity (N)
2-diazo-4,6-dinitrophenolo-DDNPComparable to lead azide (B81097)Comparable to lead azide
4-diazo-2,6-dinitrophenolp-DDNPFavorable energetic propertiesData not specified

Data compiled from available research literature. sciencemadness.org

Chemical Intermediates for Specialty Chemicals and Fine Chemicals Synthesis

This compound is a valuable intermediate in the synthesis of various specialty and fine chemicals. It is recognized as a reductive transformation product of picric acid (2,4,6-trinitrophenol). nih.gov Its chemical structure, featuring reactive amino and nitro groups, allows for a variety of chemical modifications, making it a versatile building block.

One notable application is in the synthesis of dyes. It serves as a key intermediate for certain azo dyes and other colorants. The presence of the chromophoric nitro groups and the auxochromic amino group contributes to the color properties of the resulting dye molecules.

Furthermore, its derivatives have been explored for potential pharmaceutical applications, although this area requires extensive research. ontosight.ai The synthesis of more complex molecules from this compound often involves reactions targeting the amino group, such as diazotization, or the nitro groups, through reduction or nucleophilic substitution. sciencemadness.orgguidechem.com

Probes and Tags in Chemical Biology: Dinitrophenyl (DNP) Conjugates for DNA Labeling and Detection

In the field of chemical biology, the dinitrophenyl (DNP) group, derived from dinitrophenol, serves as a widely used hapten for labeling biomolecules, particularly DNA. revvity.combiosyn.com DNP can be conjugated to nucleotides, such as deoxyuridine triphosphate (dUTP), to create DNP-labeled probes. revvity.com These probes can be incorporated into DNA strands through various enzymatic methods like PCR, nick translation, and random priming. revvity.com

The small size of the DNP tag is advantageous as it minimizes steric hindrance, allowing for efficient labeling and subsequent detection without significantly altering the biological function of the labeled molecule. revvity.com The detection of DNP-labeled DNA is typically achieved through highly specific anti-DNP antibodies. biosyn.comresearchgate.net These antibodies can be conjugated to enzymes or fluorescent dyes, enabling sensitive detection through colorimetric, chemiluminescent, or fluorescent readouts. biosyn.com This DNP-based detection system is a cornerstone of many molecular biology techniques, including in situ hybridization and other nucleic acid-based assays. biosyn.com

Table 2: Applications of DNP Labeling in Chemical Biology

ApplicationLabeled BiomoleculeDetection Method
DNA HybridizationOligonucleotidesAnti-DNP antibody conjugates
PCR Product DetectionDNAAnti-DNP antibody conjugates
Peptide Cleavage StudiesPeptidesAnti-DNP antibody conjugates

This table summarizes common applications of DNP as a molecular tag. revvity.com

Development of Novel Sensors and Detection Systems for Nitrophenol Contaminants

The development of sensitive and selective sensors for the detection of nitrophenol contaminants in the environment is of significant importance due to their potential toxicity. mdpi.comrsc.org Research has focused on various sensing platforms for the detection of compounds like 4-nitrophenol (B140041) and other dinitrophenol isomers.

Electrochemical sensors have shown promise for the real-time analysis of nitrophenols. nih.gov These sensors often utilize modified electrodes, for instance, with multiwalled carbon nanotubes, to enhance sensitivity and achieve low detection limits. nih.gov Another approach involves the use of luminescent sensors, where the presence of the nitrophenol analyte quenches the fluorescence of a sensing material. mdpi.comrsc.org For example, sodium fluorescein (B123965) has been demonstrated as a simple and inexpensive optical sensor for 4-nitrophenol. mdpi.com

Researchers are also exploring novel materials like graphene oxide-TiO2 composites and photocathode-based photocatalytic fuel cells to construct highly sensitive and selective sensing platforms for nitrophenol detection. rsc.orgacs.org These advanced sensor systems offer the potential for rapid, on-site monitoring of environmental pollutants. nih.gov

Table 3: Comparison of Sensor Technologies for Nitrophenol Detection

Sensor TypeSensing PrincipleTarget Analyte(s)Limit of Detection (LOD)
Wearable Electrochemical SensorSquare wave voltammetry4-Nitrophenol, Picric Acid0.35 μM (for 4-NP)
Optical "Turn Off" SensorFluorescence quenching4-Nitrophenol0.29 µg/mL
Lanthanide Luminescent SensorInternal filtration effect4-NitrophenolNot specified
Graphene Oxide-TiO2 Composite SensorElectrocatalysis4-Nitrophenol0.0039 μM

This table provides an overview of different sensor technologies and their performance in detecting nitrophenols. mdpi.comrsc.orgnih.govrsc.org

Future Research Directions and Unresolved Challenges for 4 Amino 2,6 Dinitrophenol

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic routes to 4-amino-2,6-dinitrophenol often rely on multi-step processes using strong acids and nitrating agents. A common pathway begins with the nitration of 4-acetaminophenol (paracetamol) using a mixture of sulfuric acid and ammonium (B1175870) nitrate (B79036), followed by acid-catalyzed hydrolysis (deacetylation) to yield the final product. sciencemadness.org While effective, this approach presents challenges related to the use of harsh reagents and the generation of acidic waste streams.

Future research must focus on developing more sustainable and efficient synthetic methodologies. Key areas for exploration include:

Green Chemistry Approaches: Investigating alternative, less hazardous nitrating systems and exploring the use of solid acid catalysts to replace corrosive liquid acids like sulfuric acid.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of dinitrophenols. While not yet applied to this specific isomer, biocatalysis is a growing field for creating complex molecules under mild conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. This could offer improved safety, control over reaction conditions, and higher yields compared to traditional batch processing.

Alternative Starting Materials: While paracetamol is an inexpensive starting material, research into direct, selective functionalization of other readily available phenols could yield more atom-economical routes. sciencemadness.org

Table 1: Comparison of Synthetic Route Aspects

Feature Current Method (e.g., from Paracetamol) Potential Future Directions
Starting Material 4-acetaminophenol Other readily available phenols
Reagents Sulfuric acid, Ammonium nitrate "Green" nitrating agents, Solid acid catalysts, Enzymes
Process Type Batch processing Continuous flow chemistry
Sustainability Generates significant acid waste Reduced waste, milder conditions, improved atom economy

| Safety | Use of strong, corrosive acids | Enhanced process safety and control |

Deeper Understanding of Structure-Property Relationships for Energetic and Biological Activities

The relationship between the molecular structure of this compound and its resulting properties is poorly understood, representing a significant unresolved challenge. The specific arrangement of the amino and two nitro groups on the phenol (B47542) ring dictates its chemical behavior, yet detailed studies are lacking.

Energetic Properties: Research has begun to compare the energetic properties of isopicramic acid and its derivatives with those of the better-known picramic acid. researchgate.net For instance, the derivative 4-diazo-2,6-dinitrophenol (p-DDNP or Iso-DDNP) has been investigated as a potential "green" energetic material and compared to its commercially used isomer, DDNP (2-diazo-4,6-dinitrophenol). sciencemadness.orgresearchgate.net Future work should systematically:

Synthesize a series of energetic salts and co-crystals based on this compound.

Characterize their thermal stability (using DSC/TGA), sensitivity to impact and friction, and detonation performance. researchgate.net

Use techniques like single-crystal X-ray diffraction to correlate crystal packing and intermolecular interactions with observed energetic properties. researchgate.net

Biological Activities: Unlike its isomers such as 2,4-dinitrophenol (B41442) (2,4-DNP), which is a well-known metabolic poison that uncouples oxidative phosphorylation, there is currently no available information regarding the potential toxicity or biological activity of this compound. sciencemadness.orgcdc.govnih.gov This is a critical knowledge gap. Future research is urgently needed to:

Conduct in vitro and in vivo toxicological studies to assess its cytotoxicity, genotoxicity, and metabolic effects.

Investigate its mechanism of action at the cellular level, particularly in comparison to 2,4-DNP and picramic acid.

Determine how the position of the amino group (para to the hydroxyl group) influences its interaction with biological targets compared to its ortho- and meta-substituted isomers.

Comprehensive Environmental Risk Assessment and Advanced Remediation Strategies

The environmental fate, persistence, and potential ecological impact of this compound are completely uncharacterized. While extensive data exists for related dinitrophenols, which are recognized environmental pollutants found at hazardous waste sites, this knowledge cannot be directly extrapolated. nih.govcdc.gov

A comprehensive environmental risk assessment is a primary challenge. This requires studies on:

Environmental Fate: Investigating its biodegradability in soil and water, potential for bioaccumulation, and mobility in different environmental compartments. cdc.gov

Ecotoxicity: Determining its toxicity to representative aquatic and terrestrial organisms.

Atmospheric Chemistry: Understanding its potential for atmospheric transport and transformation.

Building on research for other nitrophenols, future work should also investigate advanced remediation strategies. researchgate.net Potential avenues include:

Bioremediation: Screening for microorganisms or enzymes (e.g., laccases, nitroreductases) capable of degrading this compound. researchgate.net

Adsorption: Evaluating the efficacy of advanced adsorbent materials, such as activated carbon, zeolites, or metal-organic frameworks (MOFs), for its removal from contaminated water. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs): Assessing methods like ozonation or Fenton reactions for the chemical degradation of the compound in wastewater. nih.gov

Refinement of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful tool to predict the properties of this compound and guide experimental efforts. While computational methods have been used to calculate the heats of formation and detonation parameters for its derivatives, more refined and validated models are needed. researchgate.net

Future research should focus on:

Quantum Chemical Calculations: Employing high-level density functional theory (DFT) and ab initio methods to accurately predict a wide range of properties, including molecular geometry, vibrational spectra, electronic structure, and reaction energetics. researchgate.net

Force Field Development: Creating specific and accurate force fields for molecular dynamics simulations to model the condensed-phase behavior, crystal structure, and interactions with other molecules (e.g., solvents, biological macromolecules).

Predictive Toxicology: Using quantitative structure-activity relationship (QSAR) models and physiologically-based pharmacokinetic (PBPK) modeling to estimate its potential toxicity and metabolic fate, helping to prioritize experimental studies. nih.gov

A major challenge is the lack of extensive experimental data for this compound, which is essential for validating and parameterizing these computational models. sciencemadness.org

Table 2: Computational Modeling Approaches and Research Goals

Computational Method Research Goal Key Challenges
Quantum Chemistry (e.g., DFT) Predict energetic properties, reactivity, and spectral data. Balancing computational cost and accuracy.
Molecular Dynamics (MD) Simulate crystal packing and interactions in solution. Development of accurate, validated force fields.

| QSAR / PBPK Modeling | Estimate toxicity and pharmacokinetic profiles. | Lack of experimental biological data for model validation. |

Investigation of Emerging Applications in Functional Materials and Chemical Biology

Beyond its potential as a precursor to energetic materials, the unique structure of this compound makes it an interesting candidate for other applications. Its multifunctionality (possessing hydroxyl, amino, and nitro groups) allows it to serve as a versatile chemical building block. chemscene.com

Functional Materials: The aromatic structure and reactive functional groups could be leveraged to create novel materials. Research directions include:

Polymer Synthesis: Using it as a monomer to synthesize specialty polymers with high thermal stability, specific optical properties, or chemosensory capabilities.

Dyes and Pigments: Exploring its potential as a chromophore for creating new dyes, given the color of many nitroaromatic compounds.

Chemosensors: Developing derivatives that can act as fluorescent or colorimetric sensors for detecting specific analytes, such as metal ions or other nitroaromatic compounds. nih.gov

Chemical Biology: The amino group provides a convenient handle for chemical modification, opening up possibilities in chemical biology. Unresolved questions include:

Chemical Probes: Can it be functionalized with reporter tags (e.g., fluorophores) to create probes for studying biological systems, potentially targeting enzymes that interact with nitroaromatic compounds?

Scaffold for Bioactive Molecules: Can the this compound core serve as a scaffold for the synthesis of new classes of biologically active compounds? The known effects of its isomers suggest that derivatives could have interesting pharmacological profiles worth investigating.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-Amino-2,6-dinitrophenol?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., nitro and amino groups), and mass spectrometry for molecular weight confirmation. For crystallographic analysis, employ single-crystal X-ray diffraction with refinement using programs like SHELXL to resolve bond lengths and angles . High-resolution data collection (e.g., synchrotron sources) improves accuracy for nitro-group geometry and hydrogen bonding interactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure .
  • Storage : Store in sealed, non-reactive containers (e.g., glass) at controlled temperatures (e.g., 2–8°C) away from oxidizers and flammables to avoid decomposition .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. How can researchers ensure the stability of this compound during experimental workflows?

  • Methodological Answer : Monitor thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds. Avoid prolonged exposure to light or humidity, as nitro groups may hydrolyze. Solubility in polar aprotic solvents (e.g., DMSO) should be tested under inert atmospheres (e.g., nitrogen) to minimize oxidative side reactions .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) predict the reactivity and sensitivity of this compound derivatives?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G** level can model bond dissociation energies (BDEs) of trigger bonds (e.g., C–NO₂) to assess thermal stability. Electrostatic potential maps identify electron-deficient regions, guiding synthetic modifications to reduce sensitivity. For example, substituting electron-withdrawing groups (e.g., –NF₂) may alter charge distribution and improve safety profiles .

Q. What mechanisms explain the toxicity of dinitrophenol compounds in biological systems?

  • Methodological Answer : Dinitrophenols act as mitochondrial uncouplers, disrupting ATP synthesis by protonophoric activity. In vitro assays (e.g., oxygen consumption rates in isolated mitochondria) quantify uncoupling efficiency. Structure-activity relationships (SARs) reveal that nitro-group positioning (e.g., 2,4- vs. 2,6-isomers) influences toxicity thresholds, with ortho-substituted isomers showing higher bioactivity .

Q. How can researchers resolve contradictions in physicochemical data between dinitrophenol isomers?

  • Methodological Answer : Use high-purity isomer separation techniques (e.g., HPLC with chiral columns) followed by comparative studies. For example, conflicting solubility data may arise from polymorphic forms; powder X-ray diffraction (PXRD) can differentiate crystal phases. Computational docking studies may clarify isomer-specific interactions in biological targets .

Q. What environmental risks are associated with this compound, and how can its degradation be monitored?

  • Methodological Answer : Conduct aquatic toxicity assays (e.g., OECD Test 201 on Daphnia magna) to evaluate LC₅₀ values. Advanced oxidation processes (AOPs) like UV/H₂O₂ can degrade the compound; track intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Biodegradation studies under aerobic/anaerobic conditions with soil microcosms assess persistence .

Q. What design strategies improve this compound derivatives for energetic material applications?

  • Methodological Answer : Introduce diazo groups (e.g., 2-diazo derivatives) to enhance energy density. Calculate detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. Experimentally validate sensitivity via drop-weight impact testing (e.g., BAM methods) and compare with DFT-predicted BDEs to optimize safety-performance trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.